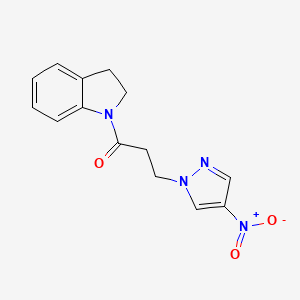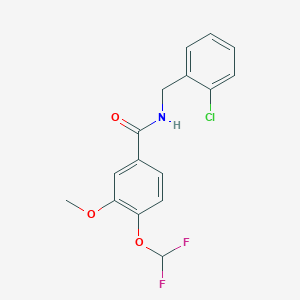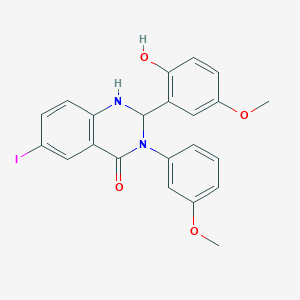
1-(2,3-dihydro-1H-indol-1-yl)-3-(4-nitro-1H-pyrazol-1-yl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,3-DIHYDRO-1H-INDOL-1-YL)-3-(4-NITRO-1H-PYRAZOL-1-YL)-1-PROPANONE is a synthetic organic compound that features both indole and pyrazole moieties. These types of compounds are often of interest due to their potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,3-DIHYDRO-1H-INDOL-1-YL)-3-(4-NITRO-1H-PYRAZOL-1-YL)-1-PROPANONE typically involves multi-step organic reactions. A common approach might include:
Formation of the Indole Moiety: Starting from an appropriate precursor, the indole ring can be synthesized through Fischer indole synthesis or other methods.
Formation of the Pyrazole Moiety: The pyrazole ring can be synthesized from hydrazines and 1,3-diketones.
Coupling Reactions: The indole and pyrazole moieties can be coupled through a series of reactions, such as alkylation or acylation, to form the final compound.
Industrial Production Methods
Industrial production methods would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This might include the use of continuous flow reactors, catalysis, and other advanced techniques.
Chemical Reactions Analysis
Types of Reactions
1-(2,3-DIHYDRO-1H-INDOL-1-YL)-3-(4-NITRO-1H-PYRAZOL-1-YL)-1-PROPANONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the nitro group to an amine.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogenation with palladium on carbon (Pd/C) can be used.
Substitution: Various halogenating agents or nucleophiles can be employed depending on the desired substitution.
Major Products
The major products formed from these reactions will depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Possible applications in drug development due to its structural features.
Industry: Use in the synthesis of materials or as a catalyst in certain reactions.
Mechanism of Action
The mechanism of action for 1-(2,3-DIHYDRO-1H-INDOL-1-YL)-3-(4-NITRO-1H-PYRAZOL-1-YL)-1-PROPANONE would depend on its specific biological or chemical activity. Generally, it might interact with molecular targets such as enzymes or receptors, influencing pathways involved in various physiological processes.
Comparison with Similar Compounds
Similar Compounds
1-(2,3-DIHYDRO-1H-INDOL-1-YL)-3-(4-NITRO-1H-PYRAZOL-1-YL)-1-PROPANONE: can be compared with other indole-pyrazole derivatives.
Indole Derivatives: Compounds like tryptamines and indole-3-acetic acid.
Pyrazole Derivatives: Compounds like pyrazole-3-carboxylic acid and 4-nitropyrazole.
Uniqueness
The uniqueness of 1-(2,3-DIHYDRO-1H-INDOL-1-YL)-3-(4-NITRO-1H-PYRAZOL-1-YL)-1-PROPANONE lies in its specific combination of functional groups and structural features, which may confer unique biological or chemical properties.
Properties
Molecular Formula |
C14H14N4O3 |
|---|---|
Molecular Weight |
286.29 g/mol |
IUPAC Name |
1-(2,3-dihydroindol-1-yl)-3-(4-nitropyrazol-1-yl)propan-1-one |
InChI |
InChI=1S/C14H14N4O3/c19-14(6-7-16-10-12(9-15-16)18(20)21)17-8-5-11-3-1-2-4-13(11)17/h1-4,9-10H,5-8H2 |
InChI Key |
JNXGZRRADLLRER-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)CCN3C=C(C=N3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10960935.png)
![(5Z)-3-cyclopropyl-5-[(1-ethyl-1H-pyrazol-4-yl)methylidene]-2-thioxoimidazolidin-4-one](/img/structure/B10960942.png)
![4,5-dimethyl-N-[3-nitro-5-(pyridin-3-yloxy)phenyl]-1,2-oxazole-3-carboxamide](/img/structure/B10960948.png)
![2-{[1-(3-Fluorophenyl)-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-YL]amino}-N-phenylacetamide](/img/structure/B10960956.png)
![2,5-difluoro-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]benzamide](/img/structure/B10960960.png)

![Ethyl 5-carbamoyl-2-{[(3,5-dinitrophenyl)carbonyl]amino}-4-methylthiophene-3-carboxylate](/img/structure/B10960967.png)

![{2-[(2,4-difluorophenoxy)methyl]phenyl}{4-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]piperazin-1-yl}methanone](/img/structure/B10960974.png)

![4-[1-(4-chlorophenyl)sulfonylpiperidin-3-yl]-13-(difluoromethyl)-11-methyl-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene](/img/structure/B10960981.png)
![N-[4-(1-Adamantyl)-1,3-thiazol-2-YL]-4-bromo-1-ethyl-1H-pyrazole-5-carboxamide](/img/structure/B10960987.png)
![2-[5-Cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-YL]-N-[2-methyl-4-oxo-6-propylthieno[2,3-D]pyrimidin-3(4H)-YL]acetamide](/img/structure/B10960994.png)
![5-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N-methylfuran-2-carboxamide](/img/structure/B10961012.png)
